molecular formula C26H39N3O3 B5974167 N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B5974167
M. Wt: 441.6 g/mol
InChI Key: IOAWPXZZJWNYPE-UHFFFAOYSA-N
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Description

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of a piperidine ring, an oxolane ring, and an acetamide group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O3/c1-21-7-2-3-8-23(21)18-27-14-11-22(12-15-27)17-29(19-24-9-6-16-32-24)26(31)20-28-13-5-4-10-25(28)30/h2-3,7-8,22,24H,4-6,9-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAWPXZZJWNYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3CCCO3)C(=O)CN4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems ensures precision in temperature, pressure, and reaction time, optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular functions. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar piperidine ring structure.

    Xanomeline: A muscarinic agonist with a piperidine ring, used in the treatment of neurological disorders.

    Trospium chloride: A muscarinic antagonist with a piperidine ring, used in the treatment of overactive bladder.

Uniqueness

N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-2-(2-oxopiperidin-1-yl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties

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